molecular formula C19H25Cl2N7 B1683847 CGP-74514A hydrochloride CAS No. 481724-82-7

CGP-74514A hydrochloride

Cat. No. B1683847
M. Wt: 422.4 g/mol
InChI Key: GDCXPZPXAWTYJM-LDXVYITESA-N
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Description

CGP-74514A hydrochloride is a potent and selective inhibitor of CDK1/cyclin B . It is cell permeable and is reported to affect the activities of other kinases only at much higher concentrations . It has been used in research applications to study cell cycle processes and to dissect the molecular mechanisms governing cell division .


Chemical Reactions Analysis

In terms of chemical reactions, CGP-74514A hydrochloride has been studied for its interactions with other compounds. Most of the CGP-74514A hydrochloride interactions were additive when combined with standard cytotoxic agents .


Physical And Chemical Properties Analysis

CGP-74514A hydrochloride is soluble and has a molecular weight of 385.89 .

Future Directions

CGP-74514A hydrochloride has shown potential in cancer research, particularly in studies investigating the regulation of genome duplication and the treatment of cancer . Its synergistic and additive interactions with other compounds make it a potential candidate for incorporation into combination chemotherapy regimens . Further clinical studies in patients with bronchial carcinoids and pancreatic endocrine tumors may be warranted .

properties

IUPAC Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN7.ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);1H/t14-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXPZPXAWTYJM-LDXVYITESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018880, DTXSID701017243
Record name 2-N-[(1R,2S)-2-Aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CGP-74514A hydrochloride

CAS RN

481724-82-7
Record name N(2)-(2-Aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481724827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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